molecular formula C14H7BrClNO2S2 B11678797 (5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11678797
M. Wt: 400.7 g/mol
InChI Key: VDGMKWYSFIMGHQ-YRNVUSSQSA-N
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Description

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a bromofuran group, a chlorophenyl group, and a thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-bromofurfural with 4-chlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Halogen substitution reactions can occur at the bromofuran or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chlorofuran-2-yl)methylidene]-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(5-methylfuran-2-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H7BrClNO2S2

Molecular Weight

400.7 g/mol

IUPAC Name

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H7BrClNO2S2/c15-12-6-5-10(19-12)7-11-13(18)17(14(20)21-11)9-3-1-8(16)2-4-9/h1-7H/b11-7+

InChI Key

VDGMKWYSFIMGHQ-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)Br)/SC2=S)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S)Cl

Origin of Product

United States

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